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Compound of Interest

Compound Name: Thiazole-2-carbohydrazide

Cat. No.: B093941

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carbohydrazide is a pivotal heterocyclic building block in the field of medicinal
chemistry. As a derivative of the thiazole ring, a scaffold present in numerous natural and
synthetic bioactive compounds, it serves as a versatile synthon for the development of novel
therapeutic agents. Its unique structural features, including the reactive hydrazide moiety, allow
for the facile synthesis of a diverse array of derivatives, primarily hydrazones, which have
demonstrated a wide spectrum of pharmacological activities. This technical guide provides a
comprehensive overview of the synthesis of Thiazole-2-carbohydrazide and details its
significant applications, with a focus on its role in the discovery of new antimicrobial and
anticancer agents.

Synthesis of Thiazole-2-carbohydrazide

The synthesis of Thiazole-2-carbohydrazide is typically achieved through a two-step process.
The first step involves the formation of a thiazole-2-carboxylate ester via the Hantzsch thiazole

synthesis, a classic and widely used method. The second step is the conversion of the resulting
ester into the desired carbohydrazide through hydrazinolysis.

Key Synthetic Steps

The general pathway involves the reaction of an a-haloketone or a-halo ester with a thioamide.
For the synthesis of the core Thiazole-2-carbohydrazide, the process starts with the
preparation of ethyl 2-thiazolecarboxylate, which is then reacted with hydrazine hydrate.
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Caption: General synthesis pathway for Thiazole-2-carbohydrazide.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Thiazolecarboxylate

This procedure is adapted from the Hantzsch thiazole synthesis, which involves the
condensation of ethyl bromopyruvate with thioformamide.

» Materials: Ethyl bromopyruvate, thioformamide, ethanol (or diethyl ether).

e Procedure:
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o Dissolve thioformamide (1 equivalent) in absolute ethanol in a round-bottom flask
equipped with a reflux condenser.

o Add ethyl bromopyruvate (1 equivalent) to the solution.

o Heat the reaction mixture at reflux (approximately 70-80°C) for 1-2 hours.

o Monitor the reaction progress using thin-layer chromatography (TLC).

o Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

o The resulting precipitate of ethyl 2-aminothiazole-4-carboxylate (a related structure) can
be collected by filtration and dried. For the unsubstituted version, the mixture is typically
concentrated under reduced pressure.[1]

o Purify the crude product by column chromatography on silica gel or by distillation under
reduced pressure to obtain pure ethyl 2-thiazolecarboxylate.

Protocol 2: Synthesis of Thiazole-2-carbohydrazide

This procedure describes the hydrazinolysis of the ethyl ester to form the final carbohydrazide.
This is a common and efficient method for converting esters to hydrazides.[2]

o Materials: Ethyl 2-thiazolecarboxylate, hydrazine hydrate (99%), absolute ethanol.
e Procedure:

o Dissolve ethyl 2-thiazolecarboxylate (1 equivalent) in absolute ethanol in a round-bottom
flask fitted with a reflux condenser.

o Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
o Heat the mixture under reflux for several hours (typically 2-5 hours).
o Monitor the reaction by TLC until the starting ester is consumed.

o After completion, cool the reaction mixture. The product often precipitates from the
solution upon cooling.
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o Filter the solid precipitate, wash it with cold ethanol or water, and dry it under vacuum to
yield Thiazole-2-carbohydrazide.

o Recrystallization from a suitable solvent like ethanol can be performed for further
purification.

Synthesis Data Summary

The yields for Hantzsch-type thiazole syntheses can vary widely based on the specific
substrates and conditions used.

Ke
v . Reported
Step Reactants Reagents/S  Conditions Product Yield
ie
olvents
Ethyl 2-
Ethyl ) )
aminothiazole
1 bromopyruvat  Ethanol 70°C, 1 hr 4 ~93-100%
e, Thiourea
carboxylate
Ethyl-2-(aryl)-
. yl-2-(aryl) 2-(Aryl)-
thiazole-5- )
Absolute Water bath, 5  thiazole-5-
2 carboxylate, ] ~80%][3]
i Ethanol hr carbohydrazi
Hydrazine
de
Hydrate

Note: Yields are highly dependent on the specific substituents on the thiazole ring. The data for
step 1 refers to a closely related analog.

Applications of Thiazole-2-carbohydrazide
Derivatives

Thiazole-2-carbohydrazide is primarily used as a key intermediate for the synthesis of a wide
range of derivatives, most notably hydrazones. These derivatives are formed by condensing
the hydrazide with various aldehydes or ketones. The resulting compounds have been
extensively investigated for their biological activities.
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Drug Discovery Workflow
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Caption: Workflow from Thiazole-2-carbohydrazide to biological lead compounds.

Anticancer Activity

Derivatives of thiazole carbohydrazide have shown significant potential as anticancer agents.

Various studies have demonstrated their cytotoxic effects against a range of human cancer cell

lines.
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Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of
cell viability, proliferation, and cytotoxicity.

e Materials: Human cancer cell lines (e.g., MCF-7, HepG-2), Dulbecco's Modified Eagle's
Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Thiazole derivatives,
Doxorubicin (positive control), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

e Procedure:

o Seed the cancer cells in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and
incubate for 24 hours to allow for cell attachment.

o Treat the cells with various concentrations of the synthesized thiazole derivatives for a
specified period (e.g., 48 hours). A vehicle control (DMSO) and a positive control (e.g.,
Doxorubicin) should be included.

o After the incubation period, add MTT solution to each well and incubate for another 4
hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to
purple formazan crystals.

o Remove the medium and add DMSO to each well to dissolve the formazan crystals.

o Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a
microplate reader.

o Calculate the percentage of cell viability and determine the IC50 value (the concentration
of the compound that inhibits 50% of cell growth).

Table of Anticancer Activity of Thiazole Derivatives (IC50 Values)
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Derivative Cancer Cell
Compound . IC50 (uM) Reference
Class Line
) 2-(2-benzyliden-
Hydrazinyl- ] MDA-MB-231
i hydrazinyl)-4- 3.92 pg/mL [4]
thiazole i (Breast)
methylthiazole
) 2-(2-benzyliden-
Hydrazinyl- ) )
i hydrazinyl)-4- HelLa (Cervical) 11.4 pg/mL [4]
thiazole
methylthiazole
Hydrazinyl-
i Compound 4c MCF-7 (Breast) 2.57+0.16 [5]
thiazolone
Hydrazinyl- )
i Compound 4c HepG2 (Liver) 7.26 £0.44 [5]
thiazolone
Hydrazinyl-
i Compound 4b MCF-7 (Breast) 31.5+£1.91 [5]
thiazolone
Phenylacetamido E. coli KAS Il
) Compound 16 5.3 [6]
-thiazole (Enzyme Target)
Di-iodophenyl-
thiazole- DIPTH HepG-2 (Liver) 14.05 pg/mL [7]
hydrazone
Di-iodophenyl-
thiazole- DIPTH MCF-7 (Breast) 17.77 pg/mL [7]
hydrazone

Antimicrobial Activity

Thiazole carbohydrazide derivatives have also emerged as a promising class of antimicrobial
agents, exhibiting activity against various Gram-positive and Gram-negative bacteria, as well
as fungal strains.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
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The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth
of a microorganism after overnight incubation. The microdilution method is commonly used.

o Materials: Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans), Mueller-Hinton
Broth (for bacteria) or RPMI-1640 (for fungi), Thiazole derivatives, Standard
antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole), 96-well microtiter plates.

e Procedure:

o Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well
plate.

o Prepare a standardized inoculum of the microorganism and add it to each well.
o Include a growth control (no compound) and a sterility control (no inoculum).

o Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi)
for 18-24 hours.

o The MIC is determined as the lowest concentration of the compound at which there is no
visible turbidity (growth).

Table of Antimicrobial Activity of Thiazole Derivatives (MIC Values)
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Derivative . .
Compound Microorganism MIC (ug/mL) Reference
Class
Phenylacetamido
) Compound 16 S. aureus 1.56 - 6.25 [6]
-thiazole
Phenylacetamido .
) Compound 16 E. coli 1.56 - 6.25 [6]
-thiazole
) ) Amino/Quinolinyl  S. aureus, E.
Thienyl-thiazole ) ] ] 6.25-12.5 [6]
substituted coli, A. fumigatus
Hydrazinyl- C. albicans
i Compound 7e 3.9 [8]
thiazole ATCC 10231
Hydrazinyl- C. albicans
i Compound 7a 7.81 [8]
thiazole ATCC 10231
) S. aureus, E.
Pyrazolinyl- )
i Compound 56 coli, P. 8-16
thiazole )
aeruginosa
Pyrazolinyl- P. aeruginosa
i Compound 57-60 15.625 - 31.25
thiazole ATCC 29853
Conclusion

Thiazole-2-carbohydrazide stands out as a highly valuable and versatile scaffold in modern
drug discovery. Its straightforward synthesis allows for the creation of large libraries of
derivatives, particularly hydrazones, which have consistently demonstrated potent biological
activities. The significant anticancer and antimicrobial properties exhibited by these compounds
underscore the importance of the thiazole-hydrazide core in designing new therapeutic agents.
The detailed protocols and compiled data in this guide serve as a resource for researchers
aiming to explore and expand upon the chemical and biological potential of this important
heterocyclic compound. Further investigation into structure-activity relationships and
mechanisms of action will undoubtedly lead to the development of novel drug candidates
based on the Thiazole-2-carbohydrazide framework.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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